molecular formula C16H16BrN3O2 B2611170 2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide CAS No. 1427888-44-5

2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide

Cat. No.: B2611170
CAS No.: 1427888-44-5
M. Wt: 362.227
InChI Key: YWXNMRMIOOSLFT-UHFFFAOYSA-N
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Description

2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide is a complex organic compound that features a brominated pyridine ring, an amide linkage, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide typically involves multiple steps. One common route starts with the bromination of 6-methylpyridine to form 2-bromo-6-methylpyridine . This intermediate is then subjected to formylation to introduce the formamido group. The final step involves coupling this intermediate with 3-phenylpropanamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The brominated pyridine ring can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The brominated pyridine ring and the amide linkage are key structural features that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide is unique due to the combination of its brominated pyridine ring, formamido group, and phenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-bromo-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-10-7-8-12(14(17)19-10)16(22)20-13(15(18)21)9-11-5-3-2-4-6-11/h2-8,13H,9H2,1H3,(H2,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXNMRMIOOSLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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